2-(3-((1,3-Dioxolan-2-yl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-((1,3-Dioxolan-2-yl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a boronic ester functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through processes such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((1,3-Dioxolan-2-yl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a diol, such as 1,3-dioxolane, under acidic or basic conditions. The reaction proceeds through the formation of a boronic ester intermediate . The process can be optimized by adjusting the pH and temperature to favor the esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-((1,3-Dioxolan-2-yl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Under certain conditions, the compound can be reduced to yield boron-free products.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce boronic acids .
Scientific Research Applications
2-(3-((1,3-Dioxolan-2-yl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-((1,3-Dioxolan-2-yl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable boronic ester bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the Suzuki-Miyaura coupling, where the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reactants and the specific conditions used .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid that also participates in Suzuki-Miyaura coupling but lacks the stability and versatility of the boronic ester group.
1,3-Dioxolane: A diol that forms the cyclic structure in the compound but does not possess the boronic ester functionality.
Uniqueness
2-(3-((1,3-Dioxolan-2-yl)methoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dual functionality, combining the reactivity of a boronic ester with the stability of a cyclic acetal. This makes it particularly useful in complex organic syntheses where both stability and reactivity are required .
Properties
IUPAC Name |
2-[3-(1,3-dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-15(2)16(3,4)22-17(21-15)12-6-5-7-13(10-12)20-11-14-18-8-9-19-14/h5-7,10,14H,8-9,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLCWSFHDYVTQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590080 |
Source
|
Record name | 2-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850411-08-4 |
Source
|
Record name | 2-[3-(1,3-Dioxolan-2-ylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850411-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-{3-[(1,3-Dioxolan-2-yl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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